1-[4-(methylthio)benzyl]azepane
Description
1-[4-(Methylthio)benzyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 4-(methylthio)benzyl group. Azepane-based compounds are valued for their conformational flexibility and ability to engage in hydrogen bonding, which can optimize interactions with biological targets.
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS/c1-16-14-8-6-13(7-9-14)12-15-10-4-2-3-5-11-15/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYWEKIGIDEREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azepane vs. Piperazine Derivatives
Piperazine (six-membered ring with two nitrogen atoms) and azepane (seven-membered ring with one nitrogen) differ in ring size and nitrogen content, leading to distinct physicochemical and pharmacological profiles:
Key Insight : Piperazine derivatives often exhibit stronger hydrogen-bonding capacity, enhancing solubility and target affinity. However, azepane’s larger ring may allow better accommodation in hydrophobic binding pockets.
Substituent Effects: Methylthio vs. Chloro or Benzylamine
The 4-(methylthio)benzyl group distinguishes this compound from analogs with alternative substituents:
Key Insight : The methylthio group balances lipophilicity and stability, whereas chloro-substituted analogs may prioritize reactivity for further functionalization. Benzylamine derivatives introduce basicity, altering solubility and toxicity profiles.
Diazepane vs. Azepane Derivatives
Diazepane (seven-membered ring with two nitrogen atoms) offers additional hydrogen-bonding sites compared to azepane:
Key Insight : Diazepane’s dual nitrogen atoms enable diverse binding modes, but azepane’s simplicity may reduce synthetic complexity and off-target interactions.
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